![molecular formula C28H30N2OS B5161173 N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as an AMP-activated protein kinase (AMPK) activator and has since been investigated for its effects on glucose and lipid metabolism, inflammation, and cancer.
Mecanismo De Acción
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that enhance its activity. This leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). This compound has also been shown to activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several advantages as a research tool, including its specificity for AMPK activation, its ability to improve glucose and lipid metabolism, and its potential therapeutic applications in various diseases. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, including the development of more potent and selective analogs, the investigation of its effects on other signaling pathways and diseases, and the evaluation of its safety and efficacy in clinical trials. Some potential applications of this compound include the treatment of diabetes, obesity, cancer, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves several steps, including the reaction of 1-adamantylmethylamine with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 2-phenylthiazole-4-carboxylic acid to yield the final product. The synthesis process has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs of this compound with different properties.
Aplicaciones Científicas De Investigación
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and inflammation. It has been shown to activate AMPK, a key regulator of energy metabolism, which leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and liver cells. This compound has also been shown to improve insulin sensitivity and reduce blood glucose and lipid levels in animal models of diabetes and obesity.
Propiedades
IUPAC Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2OS/c31-26(25(22-7-3-1-4-8-22)23-9-5-2-6-10-23)30-27-29-24(18-32-27)17-28-14-19-11-20(15-28)13-21(12-19)16-28/h1-10,18-21,25H,11-17H2,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMCAVJOHCOJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)
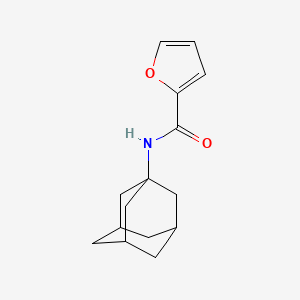
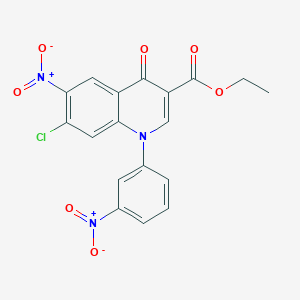
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)
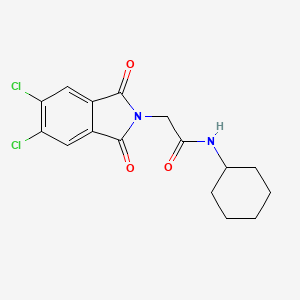
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
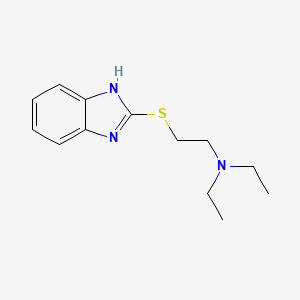
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)
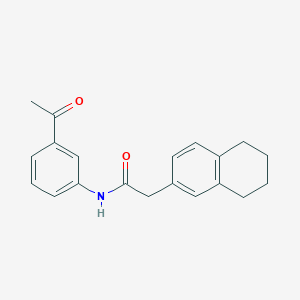
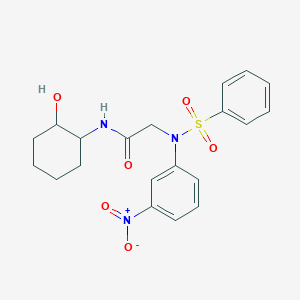
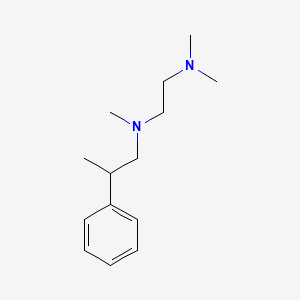
![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)
